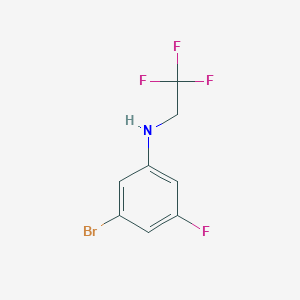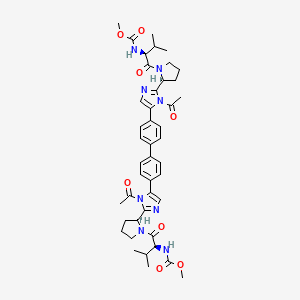
N-Acetyl Daclatasvir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Daclatasvir is a derivative of Daclatasvir, an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. Daclatasvir is known for its ability to inhibit the HCV nonstructural protein 5A (NS5A), which is crucial for viral replication . This compound retains the antiviral properties of its parent compound while potentially offering improved pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Daclatasvir involves the acetylation of Daclatasvir. One common method starts with 4,4’-di(2-bromoacetyl) biphenyl, which undergoes a condensation reaction with N-(methoxycarbonyl)-L-valyl-L-proline to form 4,4’-di(N-(methoxycarbonyl)-L-valyl-L-proline ester acetyl) biphenyl. This intermediate then undergoes a ring-closing reaction with ammonium acetate to yield Daclatasvir .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves fewer reaction and purification steps, reducing the synthetic cycle and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl Daclatasvir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-Acetyl Daclatasvir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on antiviral activity.
Biology: Investigated for its interactions with cellular proteins and its impact on viral replication.
Medicine: Explored as a potential treatment for HCV infections, particularly in cases where resistance to other antiviral medications has developed.
Industry: Utilized in the development of new antiviral drugs and in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
N-Acetyl Daclatasvir exerts its effects by binding to the N-terminus within Domain 1 of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, disrupting the replication complex and leading to a decrease in serum HCV RNA levels . The compound specifically targets the critical functions of NS5A, causing downregulation of its hyperphosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daclatasvir: The parent compound, known for its potent antiviral activity against HCV.
Asunaprevir: Another NS5A inhibitor used in combination with Daclatasvir for HCV treatment.
Beclabuvir: A non-nucleoside NS5B polymerase inhibitor used in combination therapies for HCV.
Uniqueness
N-Acetyl Daclatasvir is unique due to its acetylation, which may offer improved pharmacokinetic properties compared to its parent compound. This modification can enhance its stability, bioavailability, and overall therapeutic efficacy .
Propriétés
Formule moléculaire |
C44H54N8O8 |
|---|---|
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N8O8/c1-25(2)37(47-43(57)59-7)41(55)49-21-9-11-33(49)39-45-23-35(51(39)27(5)53)31-17-13-29(14-18-31)30-15-19-32(20-16-30)36-24-46-40(52(36)28(6)54)34-12-10-22-50(34)42(56)38(26(3)4)48-44(58)60-8/h13-20,23-26,33-34,37-38H,9-12,21-22H2,1-8H3,(H,47,57)(H,48,58)/t33-,34-,37-,38-/m0/s1 |
Clé InChI |
CLVRXEFYIJQENA-JOJDORDVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



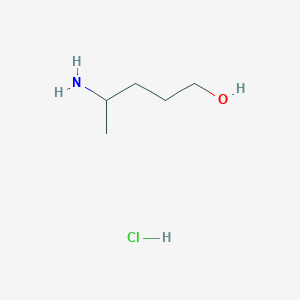
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
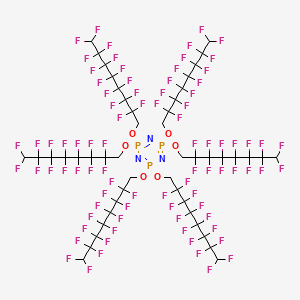
![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

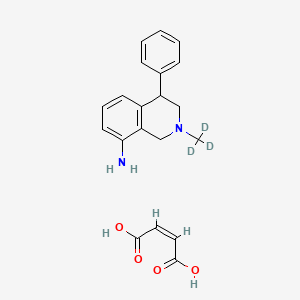
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
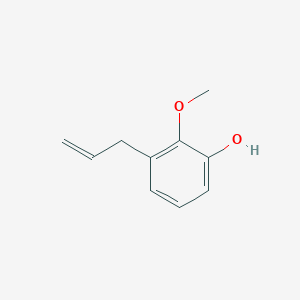
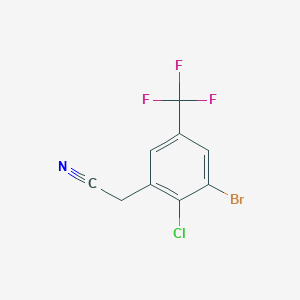
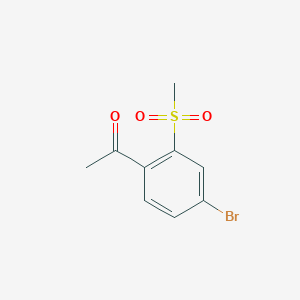
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
